5,5'-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde
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Overview
Description
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde is a complex organic compound known for its unique structural properties. It is characterized by the presence of a dihydropyrene core linked to two isophthalaldehyde groups.
Preparation Methods
The synthesis of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrene core.
Attachment of Isophthalaldehyde Groups: The dihydropyrene core is then functionalized with isophthalaldehyde groups through a series of reactions, often involving the use of reagents such as Grignard reagents or organolithium compounds.
Chemical Reactions Analysis
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde has several scientific research applications:
Materials Science: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological applications, its fluorescence properties are utilized for imaging purposes. The specific pathways and molecular targets depend on the context of its use .
Comparison with Similar Compounds
Similar compounds to 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde include:
5,5’,5’‘,5’‘’-(3a,3a1-Dihydropyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde): This compound shares a similar dihydropyrene core but has different functional groups attached.
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: This compound has an ethyne linkage instead of the dihydropyrene core, leading to different chemical properties and applications.
The uniqueness of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde lies in its specific structural configuration, which imparts distinct electronic and photophysical properties, making it valuable for specialized applications in materials science and biological research .
Properties
Molecular Formula |
C32H20O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[6-(3,5-diformylphenyl)-4,10c-dihydropyren-1-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C32H20O4/c33-15-19-9-20(16-34)12-25(11-19)27-5-1-23-3-7-30-28(26-13-21(17-35)10-22(14-26)18-36)6-2-24-4-8-29(27)31(23)32(24)30/h1-3,5-18,31H,4H2 |
InChI Key |
WLAMLTCUQKGZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3C(=CC=C2C4=CC(=CC(=C4)C=O)C=O)C=CC5=C(C=CC1=C35)C6=CC(=CC(=C6)C=O)C=O |
Origin of Product |
United States |
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